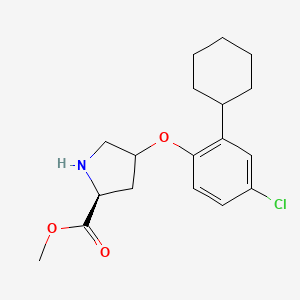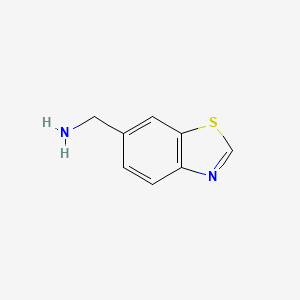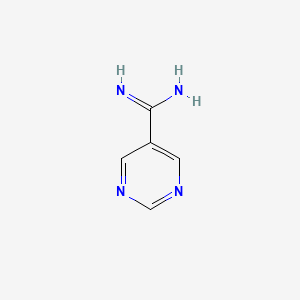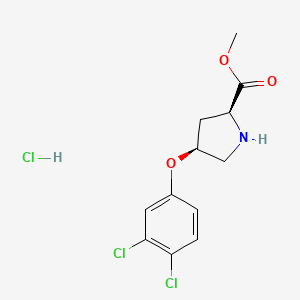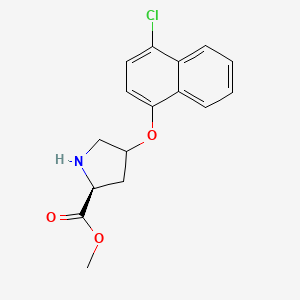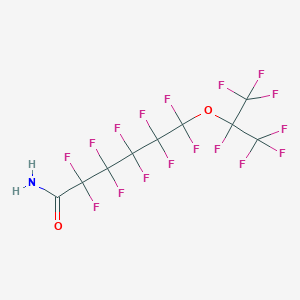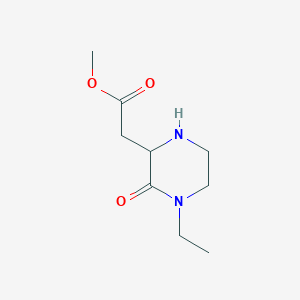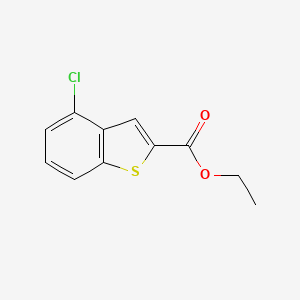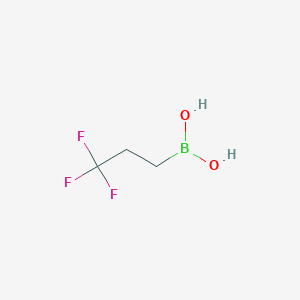
(3,3,3-Trifluoropropyl)boronic acid
Descripción general
Descripción
“(3,3,3-Trifluoropropyl)boronic acid” is a chemical compound with the CAS Number: 674-55-5 . It has a molecular weight of 141.89 . The IUPAC name for this compound is 3,3,3-trifluoropropylboronic acid .
Molecular Structure Analysis
The InChI code for “(3,3,3-Trifluoropropyl)boronic acid” is 1S/C3H6BF3O2/c5-3(6,7)1-2-4(8)9/h8-9H,1-2H2 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), fluorine (F), and oxygen (O) atoms.
Chemical Reactions Analysis
Boronic acids, including “(3,3,3-Trifluoropropyl)boronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can be utilized in various sensing applications .
Physical And Chemical Properties Analysis
“(3,3,3-Trifluoropropyl)boronic acid” is a white solid . It should be stored at temperatures between 0-8°C .
Aplicaciones Científicas De Investigación
-
Boronic Acid-Containing Hydrogels
- Application : Boronic acid-containing hydrogels are important intelligent materials. With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility, and self-healing .
- Methods : The synthesis and properties of various boronic acid-containing hydrogels, including macroscopic hydrogels, microgels, and layer-by-layer self-assembled films, have been studied .
- Results : These materials have found important applications in many areas, especially in biomedical areas. They have been used in the design of various glucose sensors and self-regulated insulin delivery devices .
-
Boronic Acid-Derived Covalent Organic Frameworks (COFs)
- Application : Boronic-acid-derived COFs are crystalline and porous materials with a vast chemical and structural diversity .
- Methods : They are synthesized in a bottom-up approach from molecular building blocks by condensation polymerization reactions to form layered or spatial complex structures .
- Results : These materials have been studied for various applications, including synthesis, building block design, mechanism of COF formation, structures and properties, processing and implementation into functional devices .
-
Boronic Acid in Suzuki Coupling
- Application : Boronic acids are frequently used in a type of reaction called Suzuki coupling, a powerful method for creating carbon-carbon bonds. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
- Methods : In a typical Suzuki coupling reaction, a boronic acid reacts with a halide or pseudohalide (like bromobenzene or chlorobenzene) in the presence of a palladium catalyst and a base .
- Results : The result is the formation of a new carbon-carbon bond, effectively coupling the two starting materials together .
-
Boronic Acid in Sensing Saccharides
- Application : Boronic acids can form reversible covalent bonds with saccharides and are used in the detection and quantification of these biomolecules .
- Methods : The boronic acid group reacts with the saccharide to form a cyclic boronate ester. This reaction is often used in the design of glucose sensors, as it allows for the selective recognition and binding of glucose .
- Results : These sensors have been used in various applications, including the monitoring of blood glucose levels in diabetic patients .
Safety And Hazards
The safety information for “(3,3,3-Trifluoropropyl)boronic acid” indicates that it may be harmful if swallowed, and it may cause eye irritation . The compound is classified under the GHS07 hazard class . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of water in case of skin contact .
Direcciones Futuras
The use of boronic acids, including “(3,3,3-Trifluoropropyl)boronic acid”, is increasing in diverse areas of research . They are being used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The future of boronic acids lies in further exploring these applications and developing new ones.
Propiedades
IUPAC Name |
3,3,3-trifluoropropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BF3O2/c5-3(6,7)1-2-4(8)9/h8-9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWFGWPBMSKDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281856 | |
| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,3-Trifluoropropyl)boronic acid | |
CAS RN |
674-55-5 | |
| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



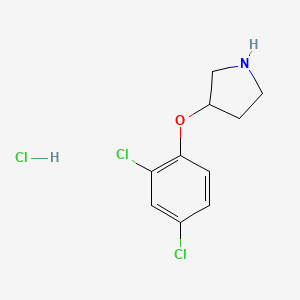
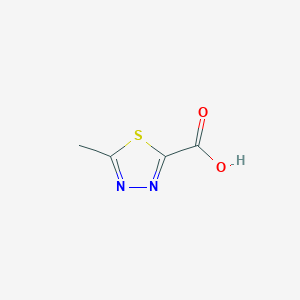
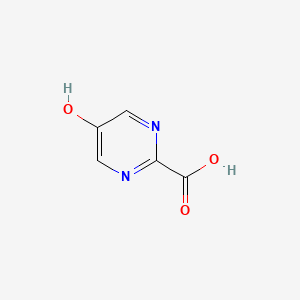
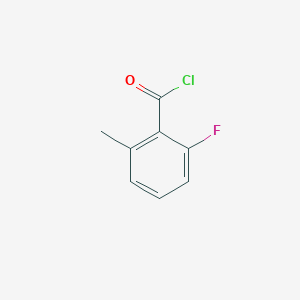
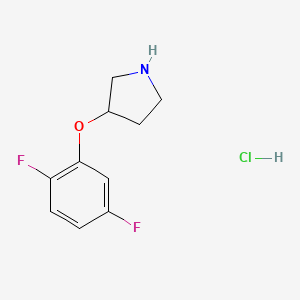
![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)
